molecular formula C13H11ClO B1621615 (2'-Chlorobiphenyl-3-yl)-methanol CAS No. 773872-81-4

(2'-Chlorobiphenyl-3-yl)-methanol

Cat. No. B1621615
M. Wt: 218.68 g/mol
InChI Key: BLCCWBDGRWGHMT-UHFFFAOYSA-N
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Description

3-Acetyl-2’-chlorobiphenyl is a compound with the IUPAC name 1-(2’-chloro [1,1’-biphenyl]-3-yl)ethanone . It has a molecular weight of 230.69 .


Synthesis Analysis

While specific synthesis methods for “(2’-Chlorobiphenyl-3-yl)-methanol” were not found, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2’-chlorobiphenyl includes a chlorobiphenyl group attached to an acetyl group . The InChI code for this compound is 1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-2’-chlorobiphenyl include a molecular weight of 230.69 and a molecular formula of C14H11ClO .

Scientific Research Applications

Catalytic Applications

Methanol is an essential industrial chemical with applications in synthesis catalysis. The use of rare earth elements has been shown to improve catalytic performance in methanol synthesis, potentially offering a context where (2'-Chlorobiphenyl-3-yl)-methanol could be studied for its catalytic properties or as a part of catalyst systems (A. Richard & M. Fan, 2018).

Environmental Implications

The decomposition of chlorinated biphenyls in supercritical water, with methanol playing a role, suggests a research avenue for (2'-Chlorobiphenyl-3-yl)-methanol in understanding its environmental breakdown or as a model compound for studying pollution remediation techniques (G. Anitescu, V. Munteanu, & L. Tavlarides, 2005).

Methanol as a Building Block

The direct C–C coupling of methanol with allenes to produce higher alcohols, as facilitated by a homogeneous iridium catalyst, indicates the potential of methanol in fine chemical synthesis. This could suggest a role for (2'-Chlorobiphenyl-3-yl)-methanol in exploring new synthetic pathways or as an intermediate in the production of complex molecules (J. Moran, Angelika Preetz, Ryan A. Mesch, & M. Krische, 2011).

Sensing and Detection Technologies

Yttrium oxide-based sensors for the selective and ultrasensitive detection of methanol highlight the importance of developing technologies for monitoring harmful substances. While not directly linked, research into (2'-Chlorobiphenyl-3-yl)-methanol could explore its physical or chemical properties for use in sensing applications, given its unique structural features (Jianzhong Zheng et al., 2019).

Safety And Hazards

The safety information for 3-Acetyl-2’-chlorobiphenyl includes hazard statements H315, H319, and H335, and precautionary statements P271, P261, and P280 .

properties

IUPAC Name

[3-(2-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCCWBDGRWGHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362654
Record name 3-(2-CHLOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Chlorobiphenyl-3-yl)-methanol

CAS RN

773872-81-4
Record name 3-(2-CHLOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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